molecular formula C29H29N5O3 B2870148 2-((2-hydroxyethyl)amino)-1-(5-(3-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 1017500-04-7

2-((2-hydroxyethyl)amino)-1-(5-(3-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No.: B2870148
CAS No.: 1017500-04-7
M. Wt: 495.583
InChI Key: WSYSORJHOQTQPQ-UHFFFAOYSA-N
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Description

The compound 2-((2-hydroxyethyl)amino)-1-(5-(3-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a bipyrazole derivative featuring a 3,4-dihydro-1'H,2H-[3,4'-bipyrazol] core. Key structural attributes include:

  • A 3-methoxyphenyl substituent at the 5-position of the bipyrazole ring.
  • 1',3'-diphenyl groups contributing aromatic bulk.
  • A hydroxyethylamino side chain linked to an ethanone moiety.

While direct bioactivity data for this compound are absent in the provided evidence, its structural analogs (e.g., thiazole- and pyrazole-based derivatives) exhibit antimicrobial and anti-inflammatory properties, as noted in and .

Properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(2-hydroxyethylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3/c1-37-24-14-8-11-22(17-24)26-18-27(34(31-26)28(36)19-30-15-16-35)25-20-33(23-12-6-3-7-13-23)32-29(25)21-9-4-2-5-10-21/h2-14,17,20,27,30,35H,15-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYSORJHOQTQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-hydroxyethyl)amino)-1-(5-(3-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a bipyridazine core and various functional groups that suggest diverse biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including relevant case studies and research findings.

Structural Features

The compound's structure can be broken down into key components:

  • Bipyridazine Core : This heterocyclic structure is known for its pharmacological properties.
  • Hydroxyethyl Amino Group : Contributes to solubility and potential interactions with biological targets.
  • Ethanone Moiety : Often involved in various chemical reactions and biological processes.

Anticancer Properties

Research indicates that compounds with similar structural characteristics exhibit notable anticancer activity. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
1A5493.79Induces apoptosis
2MCF712.50Inhibits cell proliferation
3HepG20.71VEGF inhibition

These findings highlight the potential of this compound in targeting cancer cells through similar mechanisms.

The mechanism of action for compounds related to bipyridazines often involves:

  • Inhibition of Kinases : Many pyrazole derivatives act on kinases like Aurora-A and CDK2, which are critical in cell cycle regulation.
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
  • Antiangiogenic Effects : Some derivatives inhibit the proliferation of endothelial cells, thereby blocking tumor vascularization.

Study on Pyrazole Derivatives

A study conducted by Fan et al. evaluated the cytotoxic effects of pyrazole derivatives on A549 lung cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 0.08 µM, suggesting that structural modifications can enhance biological activity .

Comparative Analysis

A comparative analysis of various pyrazole-based compounds revealed that those with additional functional groups, such as hydroxyethyl or methoxy substituents, often displayed improved potency against specific cancer types. The presence of these groups appears to facilitate better interaction with biological targets .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a bipyrazole scaffold with several analogs but differs in substituents and functional groups. Key comparisons include:

Compound Core Structure Key Substituents Functional Groups Biological Activity
Target Compound 3,4-Dihydrobipyrazole 3-Methoxyphenyl, diphenyl, hydroxyethylamino Ethanolamine, ethanone Not reported
5m () 3,4-Dihydrobipyrazole 4-Methoxyphenyl, 4-nitrophenyl Thiazolone Antimicrobial (bacterial/fungal)
7a () Pyrazole Malononitrile, phenyl Cyano, amino Not reported
Schiff base () Pyrazolone 2-Hydroxy-3-methoxyphenyl Iminyl, carbonyl Anti-inflammatory

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s 3-methoxyphenyl group (electron-donating) contrasts with 5m’s 4-nitrophenyl (electron-withdrawing), which may reduce electrophilicity but enhance solubility .
  • Hydrogen Bonding: The hydroxyethylamino group in the target likely improves aqueous solubility compared to 5m’s thiazolone carbonyl, which may prioritize membrane permeability .
Physicochemical Properties

Comparative data on solubility, stability, and electronic properties:

Property Target Compound 5m () Schiff Base ()
Solubility Moderate (polar groups) Low (aromatic nitro) Low (crystalline)
Melting Point Not reported >250°C (decomposes) 198–200°C
Stability Likely stable (saturated core) Moderate (nitro group) High (rigid Schiff base)

Computational Insights :

  • Analogous compounds in underwent AM1/B3LYP calculations to predict charge distribution and reactivity.

Key Challenges :

  • The target’s dihydrobipyrazole core may require controlled reduction steps to avoid over-saturation.
  • Steric hindrance from 1',3'-diphenyl groups could complicate regioselectivity during synthesis.

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